
4-(Benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole , often referred to as DARA-7 , is a novel chemical compound with potential pharmacological applications. Its molecular structure combines elements from both benzimidazole and thiazole moieties, suggesting diverse biological activities. Researchers have explored its properties due to its potential as a dual angiotensin II and endothelin A receptor antagonist .
Molecular Structure Analysis
DARA-7’s molecular structure consists of a benzimidazole ring fused with a cyclopropyl-thiazole ring. The benzimidazole portion provides aromaticity and potential hydrogen bonding sites, while the cyclopropyl-thiazole segment contributes to overall rigidity and lipophilicity. The specific arrangement of atoms and functional groups determines its biological interactions .
Chemical Reactions Analysis
DARA-7 may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Researchers have investigated its reactivity under different conditions to understand its stability and potential transformations. These reactions play a crucial role in drug metabolism and pharmacokinetics .
Physical And Chemical Properties Analysis
- Appearance : DARA-7 is a yellow solid .
- Melting Point : It melts at approximately 103-105°C .
- NMR Spectra : The 1H NMR and 13C NMR spectra provide insights into its chemical environment and connectivity. Notable peaks include those corresponding to aromatic protons, cyclopropyl groups, and benzimidazole moieties .
Mechanism of Action
DARA-7’s dual antagonistic activity against angiotensin II AT1 and endothelin ET A receptors suggests its potential therapeutic relevance. By blocking these receptors, it modulates vasoconstriction, blood pressure regulation, and vascular remodeling. Further studies are needed to elucidate its precise binding sites and downstream effects .
properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)15-9-17(13)7-11-8-18-14(16-11)10-5-6-10/h1-4,8-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHUCBOKAGPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2646630.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)

![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)


![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)
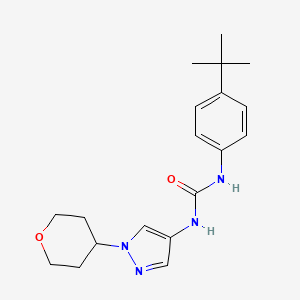
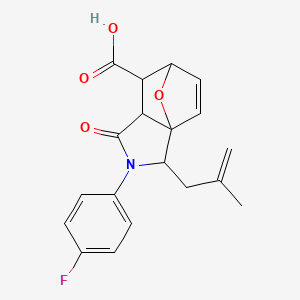
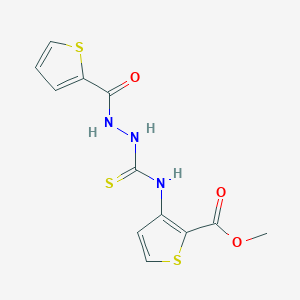
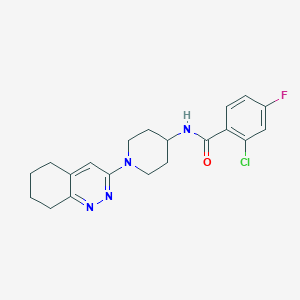
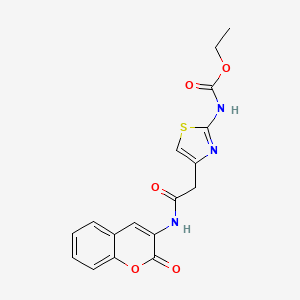
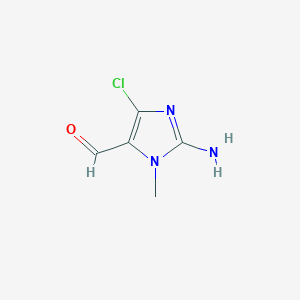
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)